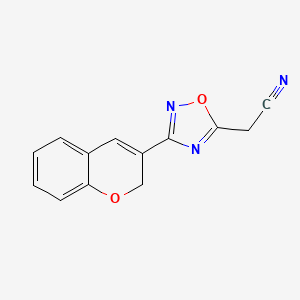![molecular formula C14H13NO3 B11869804 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one is a complex organic compound characterized by its unique molecular structure. It contains a quinoline core fused with a dioxolo ring and a propanone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and dioxolo-fused molecules. Examples include:
Uniqueness
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one is unique due to its specific molecular structure, which combines a quinoline core with a dioxolo ring and a propanone side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one |
InChI |
InChI=1S/C14H13NO3/c1-8-3-10(4-9(2)16)15-12-6-14-13(5-11(8)12)17-7-18-14/h3,5-6H,4,7H2,1-2H3 |
InChI Key |
RGIAPDZQTOGKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C12)OCO3)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)





![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)



